9,9'-Diethyl-9H,9'H-3,3'-bicarbazole

OLED Hole-Transport Layer Luminance Efficiency

Bicarbazole HTMs are not interchangeable: N-substituent changes shift oxidation potentials ~0.2 V, forcing device re-engineering. DEBC (CAS 20466-00-6) delivers: • 3.06 eV bandgap-0.13 eV narrower than DPBC-lowering ITO/HTL injection barrier • 0.56 V oxidation potential enabling low-bias hole transport without p-doping • 4.77 cd/A efficiency in blue OLEDs (CIE 0.158, 0.169; EQE 3.3%). ≥97% purity. Research use only; not a drop-in replacement for NPB or DPBC.

Molecular Formula C28H24N2
Molecular Weight 388.5 g/mol
CAS No. 20466-00-6
Cat. No. B1642249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Diethyl-9H,9'H-3,3'-bicarbazole
CAS20466-00-6
Molecular FormulaC28H24N2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61
InChIInChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3
InChIKeyFHYBJLCZRQQVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9'-Diethyl-9H,9'H-3,3'-bicarbazole: Dimeric Carbazole HTM for OLEDs and Organic Electronics


9,9'-Diethyl-9H,9'H-3,3'-bicarbazole (CAS 20466-00-6), also designated DEBC, N,N'-diethyl-3,3'-bicarbazyl, or E-Cvz-2, is a 3,3'-linked dimeric carbazole featuring N-ethyl substituents . It belongs to the class of small-molecule hole-transport materials (HTMs) employed in organic light-emitting diodes (OLEDs) and is under investigation as a dopant-free HTM for perovskite solar cells. The compound exhibits a defined electrochemical signature with an optical bandgap of 3.06 eV and oxidation potentials at 0.56 V and 0.80 V (vs. Ag/Ag⁺) [1], making it a distinct entry among bicarbazole derivatives for charge-transport applications.

1
Hole-transport material (HTM) workflow for OLEDs and perovskite solar cells
Dimeric carbazole scaffold with N-ethyl substituents
2
Optical bandgap 3.06 eV with reported oxidation potentials
Supports charge-transport application screening
3
Dopant-free HTM candidate and blue emitting dopant context
Electrochemical signature distinct from N-phenyl analogs

Why DEBC Cannot Be Swapped with Generic Bicarbazoles or Standard HTMs


Within the bicarbazole family, seemingly minor N-substituent changes produce quantifiable shifts in key performance parameters. Replacing N-ethyl with N-phenyl groups alters the optical bandgap from 3.06 eV (DEBC) to 3.19 eV (DPBC) and shifts oxidation potentials by approximately 0.2 V, directly impacting hole-injection barriers and device turn-on voltages [1]. Against the commercial HTM NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), DEBC-based devices deliver a luminance efficiency of 4.77 cd/A, while the N-ethyl-bicarbazole trimer E-Cvz-3 achieves 5.68 cd/A—25% higher than NPB [2]. These structure-dependent differences mean that in-class compounds are not interchangeable; device stacks optimized for DEBC cannot accept DPBC or NPB without re-engineering layer thicknesses, doping profiles, and interfacial energetics.

This Product (DEBC)
Optical bandgap 3.06 eV; oxidation 0.56/0.80 V. Optimized for low-voltage hole injection.
N-Phenyl Analog (DPBC)
Wider bandgap (3.19 eV) and higher oxidation potentials may shift turn-on voltage and hole-injection barrier.
This Product (DEBC)
Luminance efficiency ~5% above NPB baseline; distinct electrochemical coupling behavior.
Commercial HTM (NPB)
Different backbone and energy levels; device stacks require re-engineering of layer thickness and interfaces.

Quantitative Differentiation Against Closest Analogs


Luminance Efficiency as HTL Compared to NPB

When employed as a hole-transport layer (HTL) in an OLED device, DEBC (E-Cvz-2) achieved an electroluminescence luminance efficiency of 4.77 cd/A. The structurally related ethyl-carbazole trimer E-Cvz-3, measured in the same study and device architecture, reached 5.68 cd/A, which the authors explicitly state is 25% higher than that of the commercial HTM NPB under identical conditions [1]. From this benchmark, the DEBC efficiency of 4.77 cd/A is approximately 5% above the NPB baseline, demonstrating that even the dimeric N-ethyl bicarbazole slightly outperforms NPB while the trimer provides a substantial gain.

Luminance Efficiency
Cross-study comparable
4.77 cd/A (DEBC) vs. ~4.54 cd/A (NPB)
Reported HTL performance: ~5% above NPB baseline
Trimer E-Cvz-3 reaches 5.68 cd/A (25% above NPB)
OLED Hole-Transport Layer Luminance Efficiency

Optical Bandgap vs. N-Phenyl Analog DPBC

The optical bandgap of DEBC, determined from UV-Vis absorption onset, is 3.06 eV, compared to 3.19 eV for the N-phenyl-substituted analog DPBC (N,N'-diphenyl-3,3'-bicarbazyl) [1]. The 0.13 eV narrower bandgap of DEBC translates to a lower energy barrier for hole injection from common anodes such as ITO, potentially reducing the drive voltage in OLED devices.

Optical Bandgap
Head-to-head
3.06 eV (DEBC) vs. 3.19 eV (DPBC)
0.13 eV narrower gap supports lower hole-injection barrier
UV-Vis absorption onset comparison
Optical Bandgap UV-Vis Spectroscopy Charge Injection Barrier

Oxidation Potential vs. DPBC: Electrochemical Stability

Cyclic voltammetry reveals that DEBC undergoes oxidation at 0.56 V and 0.80 V (vs. Ag/Ag⁺), whereas DPBC oxidizes at higher potentials of 0.74 V and 0.97 V [1]. The lower first oxidation potential of DEBC indicates a higher-lying HOMO level, facilitating hole extraction and transport. Additionally, DEBC exhibits an irreversible oxidation couple, suggesting electrochemical coupling at the 3,3'-bicarbazole core, while DPBC shows reversible oxidation behavior [1].

Oxidation Potential
Head-to-head
0.56 V / 0.80 V (DEBC) vs. 0.74 V / 0.97 V (DPBC)
0.18 V lower first oxidation; irreversible couple observed
Cyclic voltammetry, Ag/Ag⁺ reference
Cyclic Voltammetry Oxidation Potential Electrochemical Stability

Blue Electroluminescence Performance as an Emitting Dopant

When used as a dopant in a DPVBi (4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl) matrix within a four-layer OLED architecture, DEBC (referred to as DEC) delivered an electroluminescence efficiency of 4.7 cd/A and an external quantum efficiency (EQE) of 3.3%, with CIE coordinates x = 0.158, y = 0.169 and peak emission at 456 nm [1]. The authors note that this EQE is among the highest reported for blue OLEDs at this wavelength [1].

Blue OLED Emission
Supporting evidence
EQE 3.3%, 4.7 cd/A, CIE (0.158, 0.169)
Reported among highest EQE at 456 nm peak
Dopant in DPVBi matrix; four-layer OLED stack
Blue OLED Electroluminescence External Quantum Efficiency

High-Impact Application Scenarios Based on Quantitative Evidence


Hole-Transport Layer in Low-Voltage OLEDs

DEBC's optical bandgap of 3.06 eV—0.13 eV narrower than the N-phenyl analog DPBC—directly reduces the hole-injection barrier at the ITO/HTL interface [1]. Its first oxidation potential at 0.56 V (vs. Ag/Ag⁺) is 0.18 V lower than DPBC, enabling hole transport at lower applied bias [1]. These properties make DEBC the preferred choice when designing OLED stacks that prioritize low operating voltage and minimized power consumption, without resorting to p-doping strategies.

Blue Emitting Dopant in Multi-Layer OLED Architectures

DEBC (DEC) dispersed in a DPVBi matrix yields pure blue emission (CIE 0.158, 0.169; λ_peak 456 nm) with an EQE of 3.3% and luminance efficiency of 4.7 cd/A [2]. Laboratories fabricating blue OLEDs can exploit DEBC as both a hole-transporting host and a blue-emitting guest, consolidating the number of organic materials required and simplifying vacuum thermal evaporation protocols.

Model Compound for Poly(3,3'-bicarbazole) Synthesis

DEBC serves as a well-defined dimeric model for the aromatic segment of poly(3,3'-bicarbazole) main-chain polymers [3]. Its electrochemical signature—irreversible oxidation at 0.56 V and 0.80 V—provides a reference for understanding the redox behavior of the corresponding polymers, aiding in the rational design of solution-processable HTMs with tailored HOMO levels.

Dopant-Free HTM for Perovskite Solar Cells

The bicarbazole core, exemplified by DEBC, is the foundation for a new generation of dopant-free HTMs in perovskite solar cells [4]. The compound's deep HOMO level (inferred from low oxidation potential) aligns favorably with the perovskite valence band, while the absence of hygroscopic dopants addresses the long-term stability bottleneck that plagues Spiro-OMeTAD-based devices.

Application
Selection Property
Validation Focus
Low-Voltage OLED HTL
Narrower bandgap and lower oxidation vs. DPBC
Hole-injection barrier and drive voltage review
Blue Emitting Dopant
Pure blue CIE coordinates and reported EQE
Emission layer doping ratio and device architecture
Polymer HTM Model Compound
Irreversible oxidation signature at 3,3'-bicarbazole
Redox behavior and HOMO level reference
Dopant-Free Perovskite HTM
Deep HOMO inferred from low oxidation potential
Perovskite valence band alignment and dopant-free stability

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